6-Chloro-2-fluoro-3-methoxyphenol
Overview
Description
6-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methoxyphenol is1S/C7H6ClFO2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methoxyphenol is a solid compound . It has a molecular weight of 176.57 g/mol .Scientific Research Applications
Atmospheric Reactivity and Environmental Impact
Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation, has garnered academic interest. These compounds predominantly degrade through reactions with OH and NO3 radicals, contributing significantly to SOA formation. The study underscores the importance of exploring the atmospheric aging of biomass-burning plumes and the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).
Pharmacological Significance
Chlorogenic Acid (CGA), a phenolic compound found abundantly in coffee and tea, exemplifies the biological and pharmacological effects of methoxyphenols. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulatory activities. Its impact on lipid and glucose metabolism suggests potential therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Fluorescence-Based Applications
Fluorophores, including methoxyphenol derivatives, are vital for in vivo cancer diagnosis through optical imaging. Despite their potential toxicity, fluorophores allow real-time detection of cancer using relatively inexpensive equipment. The safety and efficacy of these compounds, including their fluorescent characteristics and the safety of the conjugates, are crucial for patient applications (Alford et al., 2009).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJWCVCQBLADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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